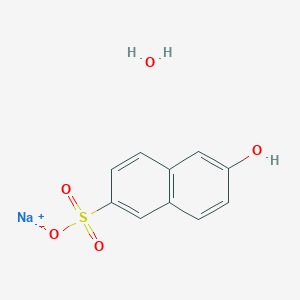
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene
Übersicht
Beschreibung
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene is an organic compound with the molecular formula C16H18N4 It is a bis-imidazole derivative, where two 2-methyl-1H-imidazole groups are attached to a benzene ring at the 1 and 4 positions via methylene bridges
Wirkmechanismus
Target of Action
It is commonly used as a ligand in coordination compounds and coordination polymer materials . Therefore, its targets could be the metal ions in these compounds.
Mode of Action
The compound interacts with its targets through coordination bonds. The imidazole groups in the compound can act as bidentate ligands, binding to the metal ions in the coordination compounds . This interaction can lead to the formation of complex structures, such as coordination polymers .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific coordination compounds in which it is incorporated. For instance, in coordination polymers, it can contribute to the overall stability, porosity, and other properties of the material .
Action Environment
Environmental factors such as temperature, pH, and the presence of other ions can influence the compound’s action, efficacy, and stability . For example, its solubility and stability can be affected by the pH of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene can be synthesized through the reaction of 1,4-bis(bromomethyl)benzene with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions.
Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) chloride or zinc(II) acetate are commonly used.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Coordination Complexes: These complexes often exhibit interesting structural and electronic properties.
Substituted Derivatives: Depending on the substituents introduced, these derivatives can have varied applications.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but without the methyl groups on the imidazole rings.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Different substitution pattern on the benzene ring.
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene: Lacks the methylene bridges between the imidazole rings and the benzene ring.
Uniqueness
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene is unique due to the presence of methylene bridges, which provide flexibility and influence the coordination geometry when forming complexes. The methyl groups on the imidazole rings also affect the electronic properties and reactivity of the compound .
Eigenschaften
IUPAC Name |
2-methyl-1-[[4-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13-17-7-9-19(13)11-15-3-5-16(6-4-15)12-20-10-8-18-14(20)2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWZOFWBUXBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)CN3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40837998 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82410-79-5 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene in coordination polymer synthesis?
A1: this compound functions as a bridging ligand in the formation of coordination polymers. [, , ] Its structure, featuring two imidazole rings connected by a flexible benzene linker, allows it to coordinate to metal centers through the nitrogen atoms in the imidazole rings. This bridging ability enables the construction of diverse architectures, including 1D chains, 2D sheets, and 3D frameworks. [, , , ]
Q2: How does the choice of carboxylate ligands impact the structures of coordination polymers formed with this compound?
A2: Research shows that using different carboxylate ligands alongside this compound leads to diverse coordination polymer structures. For example, combining it with phenylacetic acid yielded a Z-shaped chain, while pyridine-2,6-dicarboxylic acid resulted in a single chain structure. [] The size, shape, and coordination preferences of the carboxylate ligand influence the overall geometry and dimensionality of the resulting framework. [, , ]
Q3: Have any interesting properties been observed in coordination polymers containing this compound?
A3: Yes, studies have shown that incorporating this compound can impart desirable properties to coordination polymers. For instance, a zinc-based coordination polymer exhibited luminescence, which could be potentially useful for sensing applications. [] Another study demonstrated the selective sensing of Fe3+ and Cr2O72- ions in an aqueous solution using a zinc-glutarate framework incorporating the compound. []
Q4: What characterization techniques are commonly employed to study coordination polymers containing this compound?
A4: Researchers commonly use a combination of techniques to characterize these coordination polymers. Single-crystal X-ray diffraction is crucial for determining the precise arrangement of atoms within the crystal structure. [, , , ] Other techniques include powder X-ray diffraction to confirm phase purity, infrared spectroscopy to identify functional groups and coordination modes, and thermogravimetric analysis to assess thermal stability. [, , , ] Additionally, UV-Vis absorption and fluorescence spectroscopy can be employed to investigate optical properties. [, ]
Q5: Are there any potential applications for coordination polymers synthesized with this compound?
A5: The unique properties observed in these coordination polymers suggest potential applications in various fields. Their luminescent properties make them promising candidates for sensors, particularly for detecting specific ions or molecules. [, ] Additionally, their porous nature and tunable structures could be explored for gas storage, separation, and catalysis. [] Further research is needed to fully understand and exploit their potential in these areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)piperidine](/img/structure/B3331296.png)
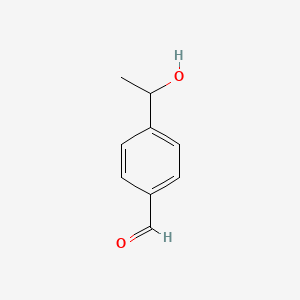
![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)




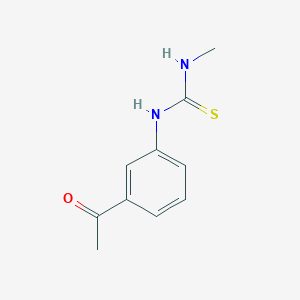

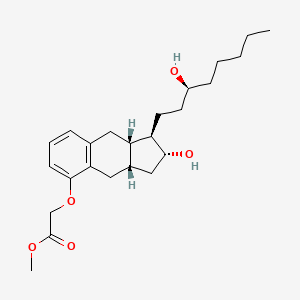
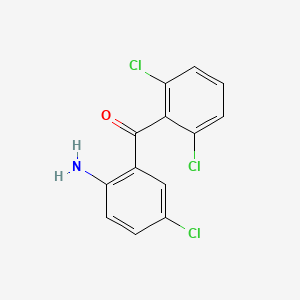

![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)
